1-Cyano-N,N-dimethylmethanesulfonamide

Descripción

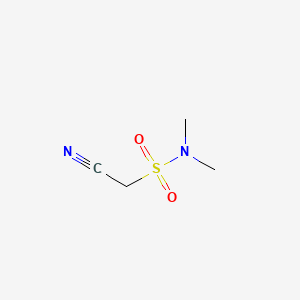

Structure

3D Structure

Propiedades

IUPAC Name |

1-cyano-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLLRLMSCNHPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653794 | |

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926265-18-1 | |

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-Cyano-N,N-dimethylmethanesulfonamide

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Cyano-N,N-dimethylmethanesulfonamide, a sulfonamide derivative utilized in the synthesis of antibiotics and other pharmaceutical compounds.[1] Given the inherent reactivity of the cyano functional group, this document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and mitigate risks during its use.

Understanding the Core Hazards

All cyanide-containing compounds are acutely toxic and can be fatal if inhaled, swallowed, or in contact with skin.[2] Doses in milligram quantities can be lethal.[2] The toxicity of cyanides arises from their ability to inhibit cellular respiration, leading to anoxia.[2] Initial symptoms of exposure can include difficulty breathing, weakness, headache, dizziness, nausea, and vomiting.[2] Severe exposure can lead to convulsions, stupor, paralysis, unconsciousness, coma, and death within minutes.

A critical and often underestimated hazard is the potential for cyanide compounds to react with acids or even moisture to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] This reaction can occur rapidly and without warning, making the control of the chemical environment paramount.

Prerequisite Safety Infrastructure and Planning

Before commencing any work with this compound, a thorough risk assessment and implementation of robust safety protocols are mandatory.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure is through engineering controls. All handling of this compound, including weighing and transfers, must be conducted within a certified laboratory chemical fume hood.[3][4] The fume hood provides critical protection against the inhalation of any dust or potential hydrogen cyanide gas. It is also crucial to ensure that the nearest emergency safety shower and eyewash station are accessible and have been recently tested.[3]

2.2. Standard Operating Procedures (SOPs)

A detailed, lab-specific Standard Operating Procedure (SOP) must be developed and approved before any work begins. This SOP should outline every step of the experimental process, from receipt of the chemical to its final disposal, with a clear emphasis on safety measures. All personnel involved must be thoroughly trained on the SOP.

2.3. The Buddy System: Never Work Alone

Due to the acute toxicity and the potential for rapid incapacitation, it is imperative to never work alone when handling cyanide compounds.[2][3][4] Work should be restricted to normal working hours when immediate assistance is available.[3]

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are primary, a comprehensive PPE regimen is essential for personal protection.

| PPE Component | Specification | Rationale |

| Gloves | Chemical-resistant gloves (double gloving is recommended) | To prevent skin contact, which can be a fatal route of exposure.[2][3] |

| Eye Protection | Safety goggles and a face shield | To protect against potential splashes or dust hazards.[3][5] |

| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination.[3] |

| Footwear | Closed-toe shoes | A standard laboratory safety requirement to protect against spills.[3] |

| Respiratory Protection | Appropriate respiratory equipment | May be required depending on the concentration of dust or gas that may be in the air.[5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and dangerous reactions.

4.1. Designated Work Area

Establish a designated area for working with this compound.[3][4] This area should be clearly marked with signs identifying the chemical hazard and an appropriate warning.[3][4] The work surface should be lined with absorbent, leak-proof bench pads.[2]

4.2. Weighing and Transfer

All weighing and transfers must be performed inside a chemical fume hood.[3] If weighing, placing the balance inside the hood is the safest option.[2] Care should be taken to avoid the formation of dust.[6]

4.3. Incompatible Materials

Keep this compound away from acids and water.[2] The presence of acids in the fume hood should be minimized unless absolutely necessary for the experiment.[3][4] It should also be stored away from strong oxidizers.[2]

4.4. Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][7] The storage area should be a locked poisons cupboard or a cabinet with restricted access.[4][5] Store below eye level and in a secondary container.[2]

Emergency Procedures: A Rapid and Coordinated Response

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.

5.1. In Case of Exposure

For any actual or suspected exposure, seek immediate medical attention.[2] Do not wait for symptoms to develop.[3]

-

Inhalation: Move the affected person to fresh air immediately.[2] If the person is not breathing, give artificial respiration using a suitable mechanical device; do not use mouth-to-mouth resuscitation.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin with soap and plenty of water for at least 15 minutes.[2][8]

-

Eye Contact: Immediately flush the eyes at an eyewash station for at least 15 minutes.[2]

-

Ingestion: Rinse the mouth with water.[9]

In all cases of exposure, call emergency services (e.g., 911) and inform them that a cyanide exposure has occurred.[3] The Safety Data Sheet for a related cyanide compound should be taken to the emergency department if possible.[2]

5.2. Spill Response

In the event of a spill, the primary goal is to prevent the generation of hydrogen cyanide gas and to contain the material safely.

-

Evacuate the immediate area.[5]

-

If safe to do so, prevent further leakage or spillage.[9]

-

Do not add water or acid to the spill.

-

For small spills, carefully collect the material and place it in a clean, dry, sealable container labeled for disposal.[5]

-

Do not wash the spilled material down the drain.[5]

-

Decontaminate the work area by washing surfaces with a pH 10 buffer solution, followed by a rinse with a 10% bleach solution.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Contaminated materials, including gloves, bench pads, and disposable labware, should be placed in a sealed, labeled container for disposal according to institutional and local regulations.

Conclusion

This compound is a valuable reagent in pharmaceutical research, but its potential for high toxicity necessitates a rigorous and proactive approach to safety. By understanding the inherent hazards, implementing robust engineering controls, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these stringent measures is the prevention of exposure to a potent toxin and the avoidance of reactions that can generate lethal hydrogen cyanide gas. This self-validating system of overlapping safety protocols ensures that any single point of failure is mitigated by other layers of protection.

References

-

Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. Retrieved from [Link]

-

Stanford University. (n.d.). Information on Cyanide Compounds. Stanford Environmental Health & Safety. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

-

Harvard University. (n.d.). Lab Safety Guideline: Cyanide. Harvard Environmental Health & Safety. Retrieved from [Link]

-

Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

-

LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, September 6). Cyanide | Chemical Emergencies. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

-

PubChem. (n.d.). CID 159261367 | C6H18N2O4S2. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-cyano-N,N-diethylmethanimidamide. Retrieved from [Link]

-

ResearchGate. (2013, June). Physical Properties and Structural Characterization of Ionic Liquids and Solid Electrolytes Utilizing the Carbamoylcyano(nitroso)methanide Anion. ChemPlusChem, 6. Retrieved from [Link]

-

Cheméo. (n.d.). Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. Retrieved from [Link]

Sources

- 1. This compound | 926265-18-1 [m.chemicalbook.com]

- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. lsuhsc.edu [lsuhsc.edu]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. monash.edu [monash.edu]

- 9. echemi.com [echemi.com]

Methodological & Application

Guide to Amine Cyanation: Principles and Protocols Utilizing N-Cyano-Sulfonamide-Based Reagents

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the cyanation of amines, a critical transformation in organic synthesis and drug development for the formation of cyanamides and α-aminonitriles. While the specific reagent 1-Cyano-N,N-dimethylmethanesulfonamide is not extensively documented in peer-reviewed literature, this guide focuses on the well-established and structurally related class of N-Cyano-N-aryl-sulfonamides, particularly N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). The principles, mechanisms, and protocols detailed herein offer a robust framework for scientists exploring electrophilic cyanation, providing a safer and more versatile alternative to traditional, highly toxic reagents like cyanogen halides.

Introduction: The Strategic Importance of Amine Cyanation

The introduction of a cyano group onto a nitrogen atom is a cornerstone of modern organic synthesis. The resulting structures, primarily cyanamides (from primary and secondary amines) and α-aminonitriles (from tertiary amines), are highly versatile intermediates.[1] They are prevalent in pharmaceuticals, agrochemicals, and serve as precursors for a multitude of other functional groups, including ureas, guanidines, and complex nitrogen-containing heterocycles.[2][3][4]

Historically, the direct cyanation of amines has been dominated by the use of cyanogen halides, such as cyanogen bromide (BrCN).[1][5] While effective, these reagents pose significant handling risks due to their high toxicity, volatility, and sensitivity to moisture, which can release hydrogen cyanide gas.[1][5] This has driven the development of safer, solid, and more stable electrophilic cyanating agents ("CN+" synthons).

Among the most promising alternatives are N-Cyano-N-aryl-sulfonamides, such as NCTS. These reagents are crystalline, stable solids that offer a safer and more controlled method for the electrophilic cyanation of various nucleophiles, including amines.[5] This guide elucidates the mechanistic principles and provides actionable protocols for their effective use in the laboratory.

Mechanistic Framework: Electrophilic Cyanide Transfer

The efficacy of N-Cyano-N-aryl-sulfonamides as cyanating agents stems from their electronic structure. The powerful electron-withdrawing nature of the sulfonyl group polarizes the N-CN bond, rendering the cyano carbon electrophilic and susceptible to attack by nucleophiles like amines.

The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic cyano carbon of the N-Cyano-sulfonamide. This is followed by the departure of the stable N-phenyl-p-toluenesulfonamide anion, which is a good leaving group. The overall process results in the clean transfer of the cyano group to the amine substrate.

Caption: Proposed mechanism for electrophilic cyanation of a secondary amine.

Experimental Protocols

Safety Precaution: All cyanation reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn. Although NCTS is safer than cyanogen halides, it is a reactive chemical. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional guidelines.

Protocol 1: Synthesis of N,N-Disubstituted Cyanamides from Secondary Amines

This protocol describes a general procedure for the N-cyanation of a secondary amine using an N-Cyano-N-aryl-sulfonamide reagent.

Materials:

-

Secondary amine (1.0 eq)

-

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or THF)

-

Inert gas atmosphere (Nitrogen or Argon)

-

Stir plate and magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add the secondary amine (1.0 mmol).

-

Dissolve the amine in 5-10 mL of the chosen anhydrous solvent.

-

Add the N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol, 1.2 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane (20 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude cyanamide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Oxidative Cyanation of Tertiary Amines to α-Aminonitriles

This protocol outlines the synthesis of α-aminonitriles, which are valuable precursors for α-amino acids. The reaction involves the oxidation of a tertiary amine to an iminium ion intermediate, which is then trapped by a cyanide source.[6]

Workflow Overview:

Caption: General workflow for the synthesis of α-aminonitriles.

Procedure (Conceptual - adapted from related methodologies):

-

In a suitable flask, dissolve the tertiary amine (1.0 eq) in an appropriate solvent (e.g., acetonitrile).

-

Add a suitable oxidant (e.g., N-chlorosuccinimide, NCS) and stir to facilitate the in-situ formation of the corresponding iminium ion.

-

Introduce the cyanide source. While NCTS can be used for C-H cyanation under catalytic conditions, a more common source for trapping iminium ions is trimethylsilyl cyanide (TMSCN).[6][7] Add TMSCN (1.2 - 1.5 eq) to the reaction mixture.

-

Allow the reaction to proceed at the appropriate temperature (often room temperature) until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Perform an aqueous work-up similar to Protocol 1, followed by purification via flash column chromatography to isolate the desired α-aminonitrile.

Data Summary & Substrate Scope

The cyanation of amines using electrophilic reagents like NCTS is compatible with a wide range of functional groups. The table below summarizes the expected reactivity and yields for various amine substrates based on published literature for related electrophilic cyanation methods.[5][8]

| Amine Substrate Type | Example | Expected Yield Range | Notes |

| Secondary Aliphatic (Cyclic) | Piperidine, Pyrrolidine | 70-95% | Generally high reactivity and clean conversions.[5] |

| Secondary Aliphatic (Acyclic) | Dibenzylamine, Dihexylamine | 65-90% | Steric hindrance may slightly lower yields or require longer reaction times. |

| Secondary Anilines | N-Methylaniline | 50-80% | Reactivity is generally lower than aliphatic amines due to reduced nucleophilicity. |

| Primary Amines | Benzylamine, Octylamine | Moderate to Good | Can be effective, but over-reaction to form dicyanamide is a potential side reaction. Careful control of stoichiometry is crucial. |

| Complex Amines | Pharmaceutical Intermediates | 60-85% | Successfully applied in late-stage functionalization, demonstrating good functional group tolerance (e.g., esters, ethers, halides).[5][8] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Low nucleophilicity of the amine.2. Inactive reagent.3. Insufficient reaction time. | 1. Gently heat the reaction (e.g., to 40-50 °C).2. Use a fresh bottle of the cyanating agent.3. Allow the reaction to run for a longer period (up to 48h). |

| Recovery of Starting Material | See "Low or No Reaction". | See "Low or No Reaction". |

| Multiple Products / Side Reactions | 1. For primary amines, dicyanation may occur.2. Degradation of starting material or product. | 1. Use a strict 1:1 stoichiometry of amine to cyanating agent or use the amine as the limiting reagent.2. Run the reaction at a lower temperature. |

| Difficult Purification | The sulfonamide byproduct is co-eluting with the product. | Modify the eluent system for chromatography. An alternative acidic or basic wash during work-up may help to separate the components. |

References

-

Silva, L. P., Marra, I. F. S., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS†. Journal of the Brazilian Chemical Society. [Link]

-

Kaur, N. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. [Link]

-

Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. organic-chemistry.org. [Link]

-

Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

-

Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters. [Link]

-

Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. [Link]

-

Patel, R. I., & Sharma, S. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic & Biomolecular Chemistry. [Link]

-

SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. scielo.br. [Link]

-

Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]

-

Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. sciforum.net. [Link]

-

Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanation: a photochemical approach and applications in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 1-Cyano-N,N-dimethylmethanesulfonamide

Introduction: A Modern Cyanating Agent for Pharmaceutical Synthesis

The introduction of the nitrile (-CN) group is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. Nitriles are exceptionally versatile intermediates, readily converted into a variety of essential functional groups such as primary amines, carboxylic acids, amides, and tetrazoles, which are ubiquitous in pharmacologically active molecules.[1] Historically, the use of cyanide sources like alkali metal cyanides (NaCN, KCN) or zinc cyanide (Zn(CN)2) has been prevalent. However, the extreme toxicity and handling challenges associated with these reagents have driven a continuous search for safer and more user-friendly alternatives.[2]

In this context, electrophilic cyanating agents have emerged as a valuable class of reagents. Among these, N-cyano sulfonamides represent a significant advancement due to their stability, ease of handling, and tunable reactivity. This application note focuses on 1-Cyano-N,N-dimethylmethanesulfonamide (CAS 926265-18-1), a sulfonamide derivative increasingly utilized in the preparation of antibiotics and other pharmaceutical compounds.[2] This guide will provide a comprehensive overview of its properties, mechanistic insights into its application in palladium-catalyzed cyanation reactions, and a detailed, field-proven protocol for the synthesis of a key pharmaceutical intermediate.

Reagent Profile and Physicochemical Properties

This compound is a stable, solid reagent, offering significant advantages in terms of safety and handling compared to traditional, highly toxic cyanide sources. Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₄H₈N₂O₂S | [2] |

| Molecular Weight | 148.18 g/mol | [2] |

| CAS Number | 926265-18-1 | [2] |

| Appearance | Solid | - |

| Canonical SMILES | CN(C)S(=O)(=O)CC#N | [2] |

| InChI Key | InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3 | [2] |

Safety and Handling: As a sulfonamide derivative, this compound is considered a safer alternative to inorganic cyanides. However, standard laboratory safety protocols should always be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Mechanism of Action in Palladium-Catalyzed Cyanation

The utility of this compound shines in transition-metal-catalyzed cross-coupling reactions, particularly the palladium-catalyzed cyanation of aryl and heteroaryl halides.[3][4] The reaction mechanism, while not elucidated for this specific reagent, can be confidently inferred from extensive studies on analogous N-cyano sulfonamides like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[5]

The catalytic cycle is predicated on the principles of palladium-catalyzed cross-coupling chemistry:

-

Oxidative Addition: The cycle initiates with the oxidative addition of an active Pd(0) species to the aryl or heteroaryl halide (Ar-X), forming a Pd(II)-aryl complex. This is often the rate-limiting step.

-

Cyanide Transfer (Transmetalation-like Step): The Pd(II)-aryl complex then reacts with this compound. This step is distinct from traditional cyanations that use inorganic cyanides. Here, the electrophilic nature of the cyano group in the N-cyano sulfonamide is key. The reaction likely proceeds through coordination of the sulfonamide to the palladium center, followed by an intramolecular transfer of the "CN+" equivalent to the aryl group.

-

Reductive Elimination: The resulting Pd(II) intermediate, now bearing both the aryl and cyano ligands, undergoes reductive elimination. This step forms the desired aryl nitrile (Ar-CN) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

This mechanistic pathway avoids the presence of free cyanide ions in the reaction mixture, which are known to poison palladium catalysts and contribute to the irreproducibility of older cyanation methods.[2]

Caption: Proposed catalytic cycle for the palladium-catalyzed cyanation of aryl halides.

Experimental Protocols: Synthesis of a Heterocyclic Pharmaceutical Intermediate

The following protocol details the synthesis of an N-aryl-7-azaindole nitrile, a scaffold found in numerous kinase inhibitors and other pharmaceutically relevant molecules. This procedure is adapted from established methods for palladium-catalyzed cyanation using electrophilic N-cyano reagents and is presented as a robust starting point for optimization with this compound.

Reaction Scheme:

Materials and Equipment:

-

Substrate: N-Aryl-7-azaindole bromide (1.0 mmol, 1.0 equiv)

-

Cyanating Agent: this compound (1.2 mmol, 1.2 equiv)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Ligand: Xantphos (0.04 mmol, 4 mol%)

-

Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane (5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Aryl-7-azaindole bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Causality: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It stabilizes the palladium catalyst, promotes the oxidative addition and reductive elimination steps, and prevents catalyst decomposition at elevated temperatures. 1,4-Dioxane is a common solvent for such cross-coupling reactions due to its high boiling point and ability to dissolve both the organic substrates and the palladium complexes.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-7-azaindole nitrile.

Caption: General workflow for the synthesis of pharmaceutical intermediates.

Advantages Over Traditional Cyanating Agents

The use of this compound offers several distinct advantages over traditional cyanide sources:

-

Enhanced Safety: It is a non-volatile solid, significantly reducing the risk of exposure to toxic cyanide gas (HCN), which can be liberated from metal cyanides in the presence of acid.

-

Improved Functional Group Tolerance: Palladium-catalyzed reactions with electrophilic cyanating agents often exhibit broader functional group tolerance compared to methods employing highly nucleophilic cyanide salts.[3]

-

Greater Reproducibility: By avoiding free cyanide ions, which can act as catalyst poisons, these reactions tend to be more robust and reproducible.[2]

-

Milder Reaction Conditions: While the provided protocol uses elevated temperatures, similar systems with NCTS have been developed to run at or near room temperature, offering a pathway for optimization to milder conditions.

Conclusion

This compound is a valuable and practical reagent for the introduction of the nitrile functionality in the synthesis of complex molecules, particularly pharmaceutical intermediates. Its stability, enhanced safety profile, and compatibility with modern palladium-catalyzed cross-coupling protocols make it a superior alternative to traditional, highly toxic cyanide sources. The mechanistic principles and the general protocol provided herein offer a solid foundation for researchers and drug development professionals to incorporate this efficient cyanating agent into their synthetic strategies, accelerating the development of new therapeutic agents.

References

- (No direct reference for this introductory st

- (No direct reference for this introductory st

-

Request PDF | Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent | The palladium catalyzed cyanation of aryl halides has been accomplished for the synthesis of aryl nitriles using electrophilic N-CN reagent as a... | Find, read and cite all the research you need on ResearchGate. ([Link])

-

Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed. ([Link])

- (No direct reference for this introductory st

- (No direct reference for this introductory st

-

Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - RSC Publishing. ([Link])

- (No direct reference for this introductory st

-

RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. ([Link])

- (No direct reference for this introductory st

- (No direct reference for this introductory st

- (No direct reference for this introductory st

- (No direct reference for this introductory st

- (No direct reference for this introductory st

- (No direct reference for this introductory st

- (No direct reference for this introductory st

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. ([Link])

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Metal-Free Cyanation Reactions Using 1-Cyano-N,N-dimethylmethanesulfonamide

Foreword: The Imperative for Metal-Free Cyanation in Modern Synthesis

The introduction of the nitrile functional group is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials.[1][2] Traditionally, this has been dominated by metal-catalyzed methods, often relying on toxic cyanide sources and posing challenges in catalyst removal from the final products.[3][4] The evolution of synthetic methodologies toward greener, more sustainable practices has spurred the development of metal-free cyanation reactions.[5][6] A key advancement in this area is the use of electrophilic cyanating agents, which offer a safer and often more versatile alternative to nucleophilic cyanide sources.[1]

This guide focuses on a promising, yet lesser-explored, member of the N-cyanosulfonamide family: 1-Cyano-N,N-dimethylmethanesulfonamide . While its close analog, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), has gained significant attention, the dimethyl variant presents an intriguing alternative with potentially different solubility and reactivity profiles.[1][7] This document serves as a comprehensive technical guide for researchers, providing a proposed synthesis, detailed application protocols based on analogous systems, and an in-depth look at the mechanistic underpinnings of this class of reagents.

The Reagent: Synthesis, Properties, and Handling of this compound

As of the date of this publication, this compound is not a widely commercialized reagent. However, its synthesis can be readily achieved from commercially available starting materials, following established procedures for analogous N-cyanosulfonamides.

Proposed Synthesis

The synthesis involves a two-step procedure starting from methanesulfonyl chloride and dimethylamine, followed by cyanation.

Step 1: Synthesis of N,N-dimethylmethanesulfonamide

-

To a stirred solution of dimethylamine (2.0 eq.) in a suitable solvent such as dichloromethane or THF at 0 °C, slowly add methanesulfonyl chloride (1.0 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethylmethanesulfonamide.

Step 2: Cyanation to this compound

-

Dissolve N,N-dimethylmethanesulfonamide (1.0 eq.) in a suitable aprotic solvent like acetonitrile or THF.

-

Add a base such as sodium hydride (1.1 eq.) portion-wise at 0 °C to deprotonate the sulfonamide.

-

After stirring for 30 minutes, add a cyanating agent like cyanogen bromide (1.0 eq.) slowly at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction for completion.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by column chromatography on silica gel.

dot

Caption: Proposed two-step synthesis of the title reagent.

Properties and Safe Handling

| Property | Predicted Value/Characteristic |

| Appearance | Likely a white to off-white crystalline solid. |

| Stability | Expected to be a stable, easy-to-handle solid, similar to NCTS.[1] Store in a cool, dry place away from moisture. |

| Solubility | Expected to be soluble in a range of common organic solvents such as THF, acetonitrile, dichloromethane, and ethyl acetate. |

| Safety Precautions | As with all cyanating agents, handle with extreme care in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental release of cyanide, have a cyanide poisoning antidote kit readily available and be trained in its use. |

Mechanism of Action: Electrophilic Cyanation

This compound acts as an electrophilic "CN+" source. The electron-withdrawing sulfonamide group polarizes the N-CN bond, rendering the cyano carbon susceptible to nucleophilic attack. In the context of metal-free cyanation of arenes and heterocycles, the reaction often proceeds through a Lewis acid-mediated or a direct electrophilic aromatic substitution-type mechanism.

dot

Caption: Generalized electrophilic cyanation mechanism.

Application Protocols: Metal-Free Cyanation of Arenes and Heterocycles

The following protocols are adapted from established procedures for similar electrophilic cyanating agents and are expected to be effective with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Cyanation of Electron-Rich Arenes

This protocol is suitable for the direct cyanation of electron-rich aromatic compounds such as anilines, phenols, and their derivatives.

Materials:

-

Aryl substrate (e.g., N,N-dimethylaniline)

-

This compound

-

Lewis Acid (e.g., Triflic acid, TfOH)

-

Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add the aryl substrate (1.0 mmol, 1.0 eq.).

-

Dissolve the substrate in anhydrous DCE (5 mL).

-

Add this compound (1.2 mmol, 1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Triflic acid (0.1 mmol, 0.1 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to 60 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Substrate Example | Expected Product | Typical Yield Range (%) |

| N,N-Dimethylaniline | 4-Cyano-N,N-dimethylaniline | 70-85 |

| Anisole | 4-Methoxybenzonitrile | 65-80 |

| 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxybenzonitrile | 80-95 |

Protocol 2: Direct C-H Cyanation of Indoles and Pyrroles

This protocol is designed for the regioselective cyanation of common electron-rich heterocycles.

Materials:

-

Heterocyclic substrate (e.g., 1-methylindole)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry, argon-purged flask, dissolve the heterocyclic substrate (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (5 mL).

-

Add this compound (1.1 mmol, 1.1 eq.).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.

-

Upon completion (typically 2-6 hours), remove the solvent under reduced pressure.

-

The crude residue can be directly purified by flash column chromatography on silica gel.

| Substrate Example | Expected Product | Typical Yield Range (%) |

| 1-Methylindole | 1-Methylindole-3-carbonitrile | 85-95 |

| Pyrrole | Pyrrole-2-carbonitrile | 75-90 |

| 2,5-Dimethylpyrrole | 2,5-Dimethylpyrrole-3-carbonitrile | 80-92 |

dot

Caption: General experimental workflow for metal-free cyanation.

Conclusion and Future Outlook

This compound represents a potentially valuable addition to the toolkit of electrophilic cyanating agents for metal-free reactions. Its predicted stability, ease of synthesis, and the anticipated reactivity based on its structural analogs make it a compelling candidate for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility in the synthesis of diverse nitrile-containing molecules. Future work should focus on a systematic evaluation of its substrate scope, a detailed investigation of its reactivity compared to other N-cyano compounds, and its application in the synthesis of complex, high-value targets in pharmaceutical and materials science.

References

-

Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

-

Silva, F. P., Jr., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]

-

Cui, J., Song, J., Liu, Q., Liu, H., & Dong, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry–An Asian Journal, 13(5), 482-495. [Link]

-

Cui, J., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. [Link]

-

Waschbusch, M., & Brachet, E. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic & Biomolecular Chemistry, 14(35), 8234-8245. [Link]

-

Neetha, M., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33881-33898. [Link]

-

Reeves, J. T., et al. (2015). A General Method for the Cyanation of Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 137(29), 9481-9488. [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(39), 10035-10039. [Link]

-

Yan, Y., Yuan, Y., & Jiao, N. (2014). Cu-mediated C–H cyanation of arenes using N,N-dimethylformamide (DMF) as the “CN” source. Organic Chemistry Frontiers, 1(10), 1176-1179. [Link]

-

Wikipedia contributors. (2023). Cyanation. Wikipedia, The Free Encyclopedia. [Link]

-

Buchwald, S. L., & Le, C. M. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 198-201. [Link]

-

Fu, G. C., et al. (2015). Rhodium-catalyzed directed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide. PubMed. [Link]

Sources

- 1. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) [pubmed.ncbi.nlm.nih.gov]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Cyanation - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium-catalyzed directed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Cyano-N,N-dimethylmethanesulfonamide

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Cyano-N,N-dimethylmethanesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to improve reaction yields and overcome common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of your synthetic challenges with confidence.

Introduction to this compound

This compound (CAS 926265-18-1) is a specialized reagent with potential applications in the synthesis of complex organic molecules, including antibiotics and other pharmaceutical compounds.[1] Its structure, featuring a sulfonyl cyanide moiety, suggests a unique reactivity profile that can be harnessed for various chemical transformations. However, like many specialized reagents, its successful application requires a nuanced understanding of its properties and potential reaction pathways, both desired and undesired.

This guide will address key issues thematically, providing not just solutions but also the underlying chemical reasoning to help you adapt and troubleshoot in your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

Based on its structure as a sulfonyl cyanide, this compound is expected to act as an electrophilic cyanating agent. The electron-withdrawing nature of the N,N-dimethylsulfonamide group polarizes the sulfonyl-cyanide bond, rendering the carbon atom of the cyanide group susceptible to nucleophilic attack. This makes it a potential reagent for introducing a cyano group into a variety of substrates. However, the stability of sulfonyl cyanides can be a concern, and they may be prone to decomposition or side reactions under certain conditions.[1]

Q2: What are the common solvents and temperature ranges for reactions involving this reagent?

The choice of solvent is critical and should be made based on the specific reaction being performed. For nucleophilic substitution reactions where a cyanide ion is the active species, polar aprotic solvents like DMSO or DMF are often used. However, if using a cyanide source like potassium cyanide in the presence of a halogenoalkane, an ethanolic solution is common to facilitate the reaction while minimizing the presence of water, which could lead to hydrolysis and the formation of hydroxylated byproducts.[2] Reactions are often heated under reflux to ensure they proceed to completion.[2]

Q3: How should I handle and store this compound?

While specific stability data for this compound is not widely published, general best practices for sulfonyl cyanides and moisture-sensitive reagents should be followed. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Avoid exposure to moisture and atmospheric humidity to prevent hydrolysis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge in organic synthesis. The following decision tree can help diagnose the potential cause when using this compound.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causality:

-

Reagent Integrity: this compound, like other sulfonyl cyanides, can be susceptible to hydrolysis. Ensure the reagent is of high purity and handled under anhydrous conditions. The presence of water can lead to the decomposition of the starting material.

-

Reaction Kinetics: Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessive heat can promote decomposition or the formation of undesired side products. A systematic optimization of reaction parameters is crucial.

-

Nucleophile/Substrate Reactivity: The success of a cyanation reaction depends on the nucleophilicity of the substrate. If you are reacting it with a weak nucleophile, consider using a stronger base to deprotonate the substrate or employing a catalyst to activate either the substrate or the cyanating agent.

-

Competing Side Reactions: The sulfonyl cyanide moiety can be susceptible to attack at the sulfur atom or decomposition. The presence of certain functional groups on your substrate could also lead to undesired parallel reactions.

Issue 2: Formation of Multiple Products and Purification Challenges

The presence of multiple spots on a TLC plate or several peaks in an LC-MS analysis of the crude product is a common indicator of side reactions.

Potential Side Reactions and Byproducts:

-

Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to N,N-dimethylmethanesulfonamide and cyanide salts. This not only consumes your reagent but can also introduce reactive nucleophiles that lead to other byproducts.

-

Reaction with Solvent: Some solvents can participate in the reaction. For example, in alcoholic solvents, there is a risk of forming O-alkylated byproducts if the alcohol is deprotonated.

-

Dimerization or Polymerization: Depending on the substrate and reaction conditions, self-condensation or polymerization of the starting material or product can occur.

Strategies for Minimizing Byproducts and Improving Purification:

| Strategy | Rationale | Experimental Protocol |

| Strict Anhydrous Conditions | To prevent hydrolysis of the sulfonyl cyanide. | Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |

| Solvent Selection | Minimize solvent participation in the reaction. | Choose a non-reactive, aprotic solvent if possible. If a protic solvent is necessary, consider its potential to react. |

| Controlled Addition of Reagents | To maintain a low concentration of the reactive species and minimize side reactions. | Add the this compound solution dropwise to the reaction mixture at a controlled temperature. |

| Temperature Control | To favor the desired reaction pathway over decomposition or side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |

| Work-up Procedure | To quench the reaction effectively and remove inorganic salts. | Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent. Wash the organic layer with brine to remove water-soluble impurities. |

| Chromatography | To separate the desired product from closely related impurities. | Use a high-resolution separation technique like flash column chromatography with a carefully selected solvent system. Gradient elution may be necessary. |

Experimental Protocol: General Procedure for Cyanation of an Activated Alkyl Halide

This protocol is a general starting point and should be optimized for your specific substrate.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the alkyl halide (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

-

Addition of Cyanide Source: Add this compound (1.2 eq).

-

Base Addition (if necessary): If a base is required to generate the nucleophile in situ, add it portion-wise at 0 °C.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: General experimental workflow for a cyanation reaction.

Conclusion

Successfully employing this compound in your synthetic routes requires careful attention to its handling, reaction conditions, and potential side reactions. By understanding its role as a potential electrophilic cyanating agent and the general principles governing the reactivity of sulfonyl cyanides, you can systematically troubleshoot and optimize your reactions for higher yields and purity. This guide provides a foundational framework for your experimental design and problem-solving. We encourage you to adapt these principles to your specific research challenges and consult the broader chemical literature for analogous transformations.

References

-

Chemistry LibreTexts. E. Substitution Reactions Involving Cyanide Ions. [Link]

Sources

Technical Support Center: Optimizing Reactions with Electrophilic Sulfonyl Cyanides

Welcome to the technical support center for electrophilic cyanation reactions utilizing sulfonyl cyanides, including 1-Cyano-N,N-dimethylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful reagents and troubleshoot common challenges, particularly low conversion rates. By understanding the underlying principles of reactivity and stability, you can significantly improve the success of your synthetic endeavors.

Troubleshooting Guide: Low Conversion and Side Reactions

Low conversion in reactions involving electrophilic sulfonyl cyanides can stem from a variety of factors, from reagent quality to subtle nuances in the reaction setup. This section addresses the most common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question 1: My cyanation reaction is showing low or no conversion of the starting material. What are the likely causes?

Low conversion is a frequent challenge and can often be traced back to a few key areas: reagent integrity, reaction conditions, and the nature of your substrate.

Possible Cause 1: Reagent Decomposition

Electrophilic sulfonyl cyanides are highly reactive molecules and can be sensitive to moisture and elevated temperatures. The primary mode of decomposition is hydrolysis of the sulfonyl cyanide group, which can be accelerated by acidic or basic conditions.

-

Insight: The electrophilic carbon of the cyanide group is susceptible to nucleophilic attack by water. This process consumes your active cyanating agent and can alter the pH of your reaction mixture, further catalyzing decomposition. The stability of related electrophilic cyanating agents is known to be pH-dependent.[1]

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle the sulfonyl cyanide reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Quality Check: If possible, verify the purity of your sulfonyl cyanide by an appropriate analytical method, such as NMR or IR spectroscopy, before use. Look for signs of hydrolysis, such as the appearance of the corresponding sulfonamide.

-

Fresh is Best: Use freshly opened or recently prepared sulfonyl cyanide for critical reactions.

-

Possible Cause 2: Inappropriate Reaction Temperature

While heating can increase reaction rates, excessive heat can lead to the decomposition of the sulfonyl cyanide or the desired product.

-

Insight: The thermal stability of sulfonyl cyanides can vary depending on their structure. Side reactions, such as elimination or rearrangement of the substrate or product, can also be accelerated at higher temperatures.

-

Troubleshooting Steps:

-

Temperature Screening: If you are experiencing low yields, consider running the reaction at a lower temperature for a longer period. Conversely, if no reaction is observed at room temperature, a modest increase in temperature may be necessary.

-

Stepwise Addition: For highly exothermic reactions, consider adding the sulfonyl cyanide reagent portion-wise or via syringe pump to maintain better temperature control.

-

Possible Cause 3: Substrate Reactivity and Steric Hindrance

The electronic and steric properties of your substrate play a crucial role in the success of the cyanation reaction.

-

Insight: Electron-rich nucleophiles will generally react more readily with electrophilic cyanating agents. Steric hindrance around the reactive site on your substrate can significantly slow down the reaction rate, allowing for competing decomposition pathways of the cyanating agent to dominate.

-

Troubleshooting Steps:

-

Catalyst/Activator: For less reactive substrates, the addition of a Lewis acid or a transition metal catalyst may be necessary to activate either the substrate or the cyanating agent.

-

Solvent Effects: The choice of solvent can influence the solubility of your reactants and the stability of reaction intermediates. Screen a variety of anhydrous aprotic solvents (e.g., acetonitrile, THF, DCM) to find the optimal medium for your specific reaction.

-

Troubleshooting Workflow for Low Conversion

Caption: A workflow diagram for troubleshooting low conversion in electrophilic cyanation reactions.

Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Byproduct formation is often a sign of competing reaction pathways or the decomposition of starting materials or products.

Common Byproducts and Their Origins:

| Byproduct | Possible Origin | Recommended Action |

| Corresponding Sulfonamide | Hydrolysis of the sulfonyl cyanide reagent. | Ensure strictly anhydrous reaction conditions. Purify the cyanating agent if necessary. |

| Dimerized or Polymerized Starting Material | Side reactions of the nucleophilic substrate, potentially base-catalyzed. | If a non-nucleophilic base is used, ensure it is added slowly and at a low temperature. Consider a weaker base or running the reaction without a base if possible. |

| Products of Over-cyanation | If the substrate has multiple reactive sites. | Use a stoichiometric amount of the cyanating agent or add it slowly to the reaction mixture. Running the reaction at a lower temperature can also improve selectivity. |

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cyanation using an electrophilic sulfonyl cyanide?

The reaction typically proceeds via a nucleophilic attack of the substrate on the electrophilic carbon atom of the cyanide group. The sulfonyl group acts as a good leaving group, facilitating the transfer of the "CN+" synthon. The exact mechanism can be influenced by the presence of catalysts or activators.

Reaction Pathway

Caption: General mechanism of electrophilic cyanation.

Q2: How should I store and handle this compound and other sulfonyl cyanides?

Due to their sensitivity to moisture, it is crucial to store these reagents in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A desiccator is recommended for long-term storage. Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: How can I purify crude this compound or related sulfonyl cyanides?

If the compound is a solid, recrystallization from an anhydrous non-polar solvent is a common purification method. For liquid compounds or to remove baseline impurities, flash column chromatography on silica gel using a non-polar eluent system may be effective.[2][3] It is important to use dry solvents and pack the column under anhydrous conditions to prevent decomposition on the silica.

Experimental Protocols

General Protocol for Electrophilic Cyanation of a Secondary Amine

This protocol provides a starting point for the cyanation of a secondary amine using a sulfonyl cyanide like this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

-

Preparation:

-

Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator.

-

Assemble the flask with a condenser and a nitrogen or argon inlet.

-

-

Reaction Setup:

-

To the flask, add the secondary amine (1.0 eq) and anhydrous acetonitrile (or another suitable aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M.

-

If a non-nucleophilic base (e.g., 2,6-lutidine, 1.1 eq) is required, add it to the solution.

-

Stir the mixture at room temperature.

-

-

Addition of Cyanating Agent:

-

In a separate, dry vial under an inert atmosphere, weigh the this compound (1.0-1.2 eq).

-

Dissolve the cyanating agent in a minimal amount of the anhydrous reaction solvent and add it dropwise to the stirred solution of the amine over 5-10 minutes.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

If the reaction is sluggish at room temperature, it may be gently heated.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

References

-

Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. Available at: [Link]

-

Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. Available at: [Link]

-

Cui, J., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry–An Asian Journal, 13(5), 489-497. Available at: [Link]

-

Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549–2565. Available at: [Link]

-

Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008. Available at: [Link]

-

Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Available at: [Link]

-

Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313-331. Available at: [Link]

-

Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. Available at: [Link]

-

RSC Publishing. (2017). Separation, purification and identification of the components of a mixture. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

Stolz, F., et al. (2007). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Green Chemistry, 9(11), 1170-1179. Available at: [Link]

-

Weingarth, D., et al. (2012). Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. Journal of The Electrochemical Society, 159(7), H611-H615. Available at: [Link]

-

YouTube. (2022). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Available at: [Link]

-

VectorBuilder. Troubleshooting Low DNA Yield From Plasmid Preps. Available at: [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

-

PacBio. (2018). Low Yield Troubleshooting Guide. Available at: [Link]

- Google Patents. (1990). Synthetic process for the preparation of N,N dimethyl glycine (DMG).

- Google Patents. (2016). Process for the purification of a carboxylic acid-containing composition.

-

JoVE. (2019). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

-

ResearchGate. (2018). Purification of phenolic flavanoids with flash chromatography. Available at: [Link]

-

MDPI. (2018). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Molbank, 2018(4), M1013. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 1-Cyano-N,N-dimethylmethanesulfonamide Cross-Coupling Reactions

Welcome to the technical support center for the cross-coupling of 1-Cyano-N,N-dimethylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to utilize this versatile building block in C-C bond formation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

The cross-coupling of substrates featuring an α-cyano sulfone moiety presents a unique set of challenges and opportunities. The acidic proton α to both the nitrile and the sulfonyl group allows for the formation of a stabilized carbanion, which can act as a potent nucleophile in palladium-catalyzed cross-coupling reactions. This guide will focus on the popular and versatile Suzuki-Miyaura coupling as a primary example.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the cross-coupling of this compound?

A1: The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, most commonly a Suzuki-Miyaura type reaction. The this compound first undergoes deprotonation by a suitable base to form a nucleophilic sulfonylmethylide anion. This anion then participates in the catalytic cycle with a palladium catalyst and an organoboron compound (e.g., a boronic acid or ester) to form the desired α-aryl-α-cyano-N,N-dimethylmethanesulfonamide.

Q2: Which palladium catalysts are recommended for this transformation?

A2: The choice of catalyst is critical for success. We recommend starting with a palladium(0) source or a palladium(II) precatalyst that can be reduced in situ to Pd(0).[1] Catalyst systems that have shown broad utility in cross-coupling reactions involving challenging nucleophiles are often effective.[2] Good starting points include:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic, versatile catalyst.

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) in combination with a phosphine ligand.

-

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Often effective for a wide range of Suzuki couplings.[3]

Q3: What role do ligands play in this reaction?

A3: Ligands are crucial for stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst decomposition.[2][4] For the cross-coupling of this compound, sterically bulky and electron-rich phosphine ligands are often preferred. These ligands can facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination to form the product. Examples include:

-

Triphenylphosphine (PPh₃)

-

Tri(t-butyl)phosphine (P(tBu)₃)

-

Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) : These are often highly effective in challenging cross-coupling reactions.[2]

Q4: How do I choose the right base for the reaction?

A4: The base serves to deprotonate the this compound to form the active nucleophile and to facilitate the transmetalation step in the Suzuki-Miyaura coupling.[5] The choice of base can significantly impact the reaction outcome. A moderately strong, non-nucleophilic base is generally preferred.

-

Inorganic bases : K₂CO₃, Cs₂CO₃, K₃PO₄

-

Organic bases : Strong, non-nucleophilic organic bases can also be considered, though they are less common in standard Suzuki protocols.

The pKa of the α-proton in this compound is a key parameter to consider when selecting the base.

Q5: What are the best solvents for this reaction?

A5: The solvent can influence catalyst solubility, reaction rate, and selectivity.[6][7][8] Aprotic polar solvents are generally good choices. Common options include:

-

Toluene

-

Dioxane

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF) (use with caution as it can sometimes interfere with the catalyst)

Often, a mixture of an organic solvent and water is used in Suzuki reactions, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most common issues encountered in cross-coupling reactions. A systematic approach is key to identifying the root cause.

Potential Causes & Solutions:

-

Inactive Catalyst:

-

Reasoning: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it may not be reducing to Pd(0) efficiently.[1] Alternatively, the Pd(0) catalyst may have been oxidized by atmospheric oxygen.

-

Solution:

-

Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Use freshly degassed solvents.

-

If using a Pd(II) precatalyst, consider adding a reducing agent or switching to a Pd(0) source.

-

Visually inspect your catalyst; palladium black precipitation can indicate catalyst decomposition.[10]

-

-

-

Inefficient Deprotonation:

-

Reasoning: The formation of the sulfonylmethylide anion is the first crucial step. If the base is not strong enough to deprotonate the this compound, the reaction will not proceed.

-

Solution:

-

Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).

-

Ensure the base is finely powdered and dry to maximize its reactivity.

-

-

-

Poor Ligand Choice:

-

Reasoning: The ligand plays a critical role in the catalytic cycle.[2] An inappropriate ligand can lead to slow oxidative addition or reductive elimination.

-

Solution:

-

Screen a panel of ligands with varying steric and electronic properties. Start with a common ligand like PPh₃, then move to more specialized ligands like Buchwald biaryl phosphines if needed.

-

-

-

Sub-optimal Reaction Temperature:

-

Reasoning: Cross-coupling reactions often require heating to overcome activation barriers.

-

Solution:

-

Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition of starting materials or product.

-

-

Issue 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of the desired product.

Common Side Products & Mitigation Strategies:

-

Homocoupling of the Boronic Acid:

-

Reasoning: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.

-

Solution:

-

Rigorously degas all solvents and reagents.

-

Maintain a strict inert atmosphere throughout the reaction.

-

Use a slight excess of the this compound relative to the boronic acid.

-

-

-

Protodeborylation of the Boronic Acid:

-

Reasoning: The boronic acid reacts with a proton source (e.g., water) to regenerate the corresponding arene, effectively being removed from the reaction.

-

Solution:

-

Use anhydrous solvents if possible, although some water is often beneficial in Suzuki couplings.

-

If using a mixed aqueous system, carefully control the amount of water.

-

Consider using a boronate ester (e.g., a pinacol boronate) which can be more stable.

-

-

-

Decomposition of the Starting Material or Product:

-

Reasoning: The cyano and sulfonyl groups can be sensitive to harsh reaction conditions (e.g., strong base, high temperature).[11]

-

Solution:

-

Use a milder base (e.g., K₂CO₃).

-

Lower the reaction temperature and extend the reaction time.

-

Screen different solvents that may offer better stability.

-

-

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for systematically evaluating different catalyst systems.

-

To an oven-dried reaction vial, add this compound (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).

-

In a separate vial, prepare a stock solution of the palladium source and ligand in the reaction solvent.

-

Add the catalyst solution to the reaction vial.

-

Seal the vial under an inert atmosphere.

-

Heat the reaction to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) |

| Ligand | PPh₃ (8 mol%) | SPhos (4 mol%) | - |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene/H₂O (10:1) | Dioxane | THF |

| Temperature | 80 °C | 100 °C | 65 °C |

Caption: Table summarizing initial screening conditions for the cross-coupling reaction.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction, adapted for this specific transformation.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Troubleshooting Workflow

When encountering issues, a logical workflow can help pinpoint the problem efficiently.

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

Request PDF. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Laborhelfer. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

Clarke, M. L., & Smith, C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 9(16), 4173-4183. [Link]

-

Request PDF. (n.d.). C,N-Palladacycle based on N,N-dimethyl-N-(diphenylmethyl)amine as an effective phosphine-free (pre)catalyst for the Suzuki-Miyaura cross-coupling. ResearchGate. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Request PDF. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]